2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a methoxyphenyl group, and a thiazolylacetamide moiety
Mechanism of Action
Target of Action
The compound, 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, is a derivative of thiazole and imidazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . Imidazole derivatives show a broad range of biological activities such as antibacterial, antifungal, antitumor, and antiviral activities . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a wide range of biological activities
Biochemical Pathways
Thiazole and imidazole derivatives are known to have diverse biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Thiazole and imidazole derivatives are known to have diverse biological activities, suggesting that they could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to yield the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with 4-methylthiazole-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide.
Reduction: Formation of 2-(3-(4-methoxyphenyl)-2-imidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-hydroxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(3-(4-methoxyphenyl)-2-imidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-ethylthiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)18-14(21)9-19-7-8-20(16(19)22)12-3-5-13(23-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIXTZGGWGSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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